Stereochemical Fidelity in Carbocyclic Nucleoside Synthesis: Cis-(1R,3S) vs. Racemic Trans Intermediates
In the synthesis of the antiviral agent carbovir, the cis-(1R,3S) configuration of the cyclopentane intermediate directly determines the (1R,4S)-cis configuration of the final cyclopentene nucleoside [1]. Racemic trans intermediates or compounds lacking stereochemical control route to the (1R,4S)-trans isomer, which is inactive as an HIV reverse transcriptase inhibitor [2]. This establishes the cis stereochemistry as a critical specification for procurement in antiviral synthesis programs.
| Evidence Dimension | Stereochemical outcome of subsequent elimination/amination steps |
|---|---|
| Target Compound Data | Cis-(1R,3S) configuration on cyclopentane ring (CAS 118237-76-6) |
| Comparator Or Baseline | Trans-(1R,3R) or racemic trans cyclopentane intermediates; (1R,4S)-trans final product |
| Quantified Difference | Cis intermediate yields (1R,4S)-cis carbovir (active); trans intermediate yields (1R,4S)-trans carbovir (inactive). Quantitative antiviral activity difference reported in Vince et al. (1988) for carbovir enantiomers: cis enantiomer IC50 ~0.8 μM vs HIV-1; trans isomer inactive at >100 μM. |
| Conditions | In vitro HIV-1 replication assay (ATH8 cells) as reported for final carbovir product; stereochemical fate confirmed via X-ray crystallography and NMR of cyclopentene intermediates [2]. |
Why This Matters
Procurement of the correct cis isomer is mandatory; the trans isomer leads to an inactive final drug substance, meaning stereochemical identity is a binary selection criterion with no acceptable substitution.
- [1] EP0487658A4. Synthesis of purine substituted cyclopentene derivatives. European Patent Office. View Source
- [2] Vince, R.; Hua, M.; Brownell, J.; Daluge, S.; Lee, F.; Shannon, W. M.; Lavelle, G. C.; Qualls, J.; Weislow, O. S.; Kiser, R.; Canonico, P. G.; Schultz, R. H.; Narayanan, V. L.; Mayo, J. G.; Shoemaker, R. H.; Boyd, M. R. Potent and selective activity of a new carbocyclic nucleoside analog (Carbovir: NSC 614846) against human immunodeficiency virus in vitro. Biochem. Biophys. Res. Commun. 1988, 156 (2), 1046–1053. View Source
